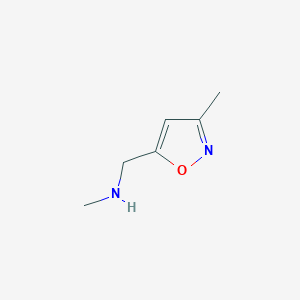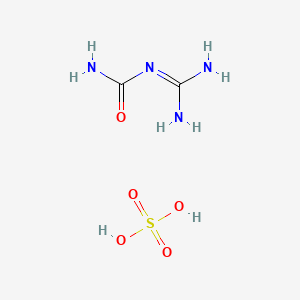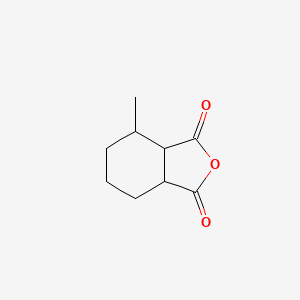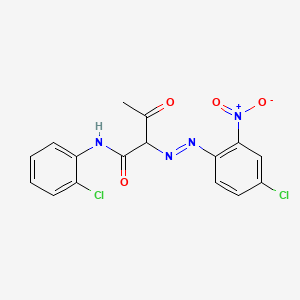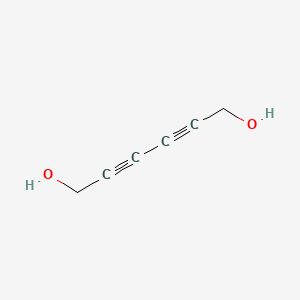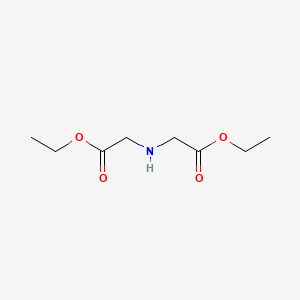
Diethyl iminodiacetate
概要
説明
Diethyl iminodiacetate is an organic compound with the molecular formula HN(CH2CO2C2H5)2. It is a derivative of iminodiacetic acid, where the hydrogen atoms of the carboxyl groups are replaced by ethyl groups. This compound is used in various chemical reactions and industrial applications due to its unique properties.
生化学分析
Biochemical Properties
Diethyl iminodiacetate plays a significant role in biochemical reactions, particularly in the synthesis of hybrid cobalt and nickel phyllosilicates . It interacts with various enzymes, proteins, and other biomolecules. For instance, it forms complexes with metal ions, which can be used in chelation therapy and metal ion removal from solutions . The nitrogen basic center of this compound is crucial for its nucleophilic displacement reactions, which are essential for its functionalization in hybrid materials .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by interacting with metal ions, which can affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to form complexes with metal ions can lead to changes in cellular homeostasis and metal ion distribution within cells . These interactions can have downstream effects on cellular processes such as enzyme activity and protein function.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form chelate complexes with metal ions. This interaction is facilitated by the nitrogen and oxygen atoms in its structure, which can coordinate with metal ions to form stable complexes . These complexes can inhibit or activate enzymes by altering their metal ion cofactors, leading to changes in enzyme activity and gene expression . Additionally, this compound can act as a ligand in metal-catalyzed reactions, further influencing biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is moderately soluble in water and has a boiling point of 208°C . Over time, this compound can degrade, leading to changes in its efficacy and interactions with biomolecules . Long-term studies have shown that its stability can be influenced by environmental factors such as temperature and pH, which can affect its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively chelate metal ions and remove them from biological systems without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including disruption of metal ion homeostasis and potential damage to organs such as the liver and kidneys . These dosage-dependent effects highlight the importance of careful dosage regulation in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to metal ion metabolism. It interacts with enzymes and cofactors involved in metal ion transport and storage, influencing metabolic flux and metabolite levels . The compound’s ability to form complexes with metal ions can affect the activity of enzymes that rely on metal cofactors, thereby altering metabolic pathways and cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its solubility and ability to form complexes with metal ions, which can affect its bioavailability and efficacy .
Subcellular Localization
This compound’s subcellular localization is determined by its chemical properties and interactions with cellular components . It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are crucial for its activity and function, as they determine the sites of its interactions with biomolecules and metal ions .
準備方法
Diethyl iminodiacetate can be synthesized through the esterification of iminodiacetic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include heating the mixture to a temperature of around 70°C and maintaining it for several hours to ensure complete conversion.
In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
化学反応の分析
Diethyl iminodiacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diethyl iminodiacetic acid.
Reduction: Reduction reactions can convert it into this compound derivatives with different functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl groups are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Diethyl iminodiacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of various ligands and chelating agents.
Biology: In biological research, it is used to study enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: this compound is used in the production of ion exchange resins, which are essential in water purification and other industrial processes.
作用機序
The mechanism of action of diethyl iminodiacetate involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in the molecule can coordinate with metal ions, forming chelate complexes. These complexes are used in various applications, including catalysis and metal ion sequestration.
類似化合物との比較
Diethyl iminodiacetate is similar to other iminodiacetate derivatives, such as dimethyl iminodiacetate and di-tert-butyl iminodiacetate. it is unique in its specific ester groups, which influence its reactivity and solubility. Compared to iminodiacetic acid, this compound has improved solubility in organic solvents, making it more suitable for certain applications.
Similar compounds include:
Dimethyl iminodiacetate: Another ester derivative of iminodiacetic acid with methyl groups instead of ethyl groups.
Di-tert-butyl iminodiacetate: A derivative with tert-butyl groups, offering different steric and electronic properties.
Iminodiacetic acid: The parent compound, which is less soluble in organic solvents but forms stronger metal complexes.
特性
IUPAC Name |
ethyl 2-[(2-ethoxy-2-oxoethyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-3-12-7(10)5-9-6-8(11)13-4-2/h9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDNMOCAQVXVKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064200 | |
| Record name | Glycine, N-(2-ethoxy-2-oxoethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
| Record name | Diethyl iminodiacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20587 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6290-05-7 | |
| Record name | Diethyl iminodiacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6290-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-(2-ethoxy-2-oxoethyl)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006290057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl iminodiacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6950 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, N-(2-ethoxy-2-oxoethyl)-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine, N-(2-ethoxy-2-oxoethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl N-(2-ethoxy-2-oxoethyl)glycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Diethyl iminodiacetate acts as a chelating agent, meaning it can bind to metal ions through its nitrogen and oxygen atoms. This interaction forms stable complexes, effectively removing metal ions from solutions. For instance, this compound derivatives were successfully employed to remove lead and cadmium from aqueous solutions []. This chelation process is spontaneous and driven by favorable enthalpy and entropy changes, indicating strong interactions between the metal cations and the basic centers of the this compound moiety at the solid-liquid interface [].
A: this compound is an organic compound with the molecular formula C8H15NO4 and a molecular weight of 189.21 g/mol. While the provided research papers don't delve into detailed spectroscopic data, they confirm its structure using various techniques like infrared spectroscopy, 13C and 29Si NMR spectroscopy []. These techniques confirm the presence of characteristic functional groups, including ester, amine, and methylene groups, confirming the structure of this compound and its derivatives.
A: this compound is a valuable building block in material science, particularly in synthesizing functionalized materials for specific applications. For instance, it serves as a precursor for creating chelating fibers. In one study, researchers grafted this compound onto chloromethylstyrene-grafted polyethylene-coated polypropylene fiber []. After hydrolysis, the resulting fiber (FIDA-f) exhibited an acid capacity of 4.3 meq/g and effectively removed lead(II) from contaminated water []. This highlights the potential of this compound in developing efficient materials for environmental remediation.
A: Yes, this compound can be incorporated into polymers, either as a pendant group or within the polymer backbone. This incorporation introduces new functionalities to the polymer, such as metal-chelating abilities. For example, researchers synthesized new monomers containing this compound by reacting it with ethyl α-bromomethacrylate and α-chloromethacryloyl chloride []. These monomers were then copolymerized with other monomers like 2-hydroxyethyl methacrylate and acrylamide, yielding polymers with metal-chelating properties [].
A: The structure of this compound significantly influences its activity and applications. The presence of the iminodiacetic acid group, with its nitrogen and two carboxylic acid groups, imparts its chelating ability towards metal ions. Modifying the diethyl ester groups allows for further tailoring of its properties. For instance, hydrolyzing the esters to the corresponding carboxylic acids increases the molecule's water solubility and metal-binding affinity []. This structural flexibility makes this compound and its derivatives adaptable for various applications, including metal extraction, catalysis, and material science.
A: While this compound derivatives demonstrate potential in removing toxic metals from water [, ], their environmental impact requires careful consideration. Further research is needed to assess the long-term effects of these compounds and their degradation products on ecosystems. Investigating biodegradable alternatives or developing efficient degradation pathways for these compounds after their intended use are crucial steps towards ensuring environmental sustainability.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
